2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGDEPKFMPNIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenylhydrazine to form an intermediate, which is then cyclized to yield the desired pyridazinone compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Differences
The target compound is compared to structurally related pyridazinones based on substituent positions, electronic effects, and functional groups:
Electronic Effects and Reactivity
- Electron-withdrawing groups (Cl, F): Enhance electrophilicity of the pyridazinone core, improving binding to biological targets (e.g., enzymes).
- Electron-donating groups (OMe, NH₂) : Increase solubility but may reduce metabolic stability.
Biological Activity
2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of chlorophenyl groups, which may influence its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H12Cl2N2O |
| Molecular Weight | 345.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorinated phenyl groups may enhance its binding affinity and selectivity towards these targets, potentially modulating various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds within the pyridazinone class exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .
Case Study:
In a study evaluating the effects of pyridazinone derivatives on cancer cell lines, it was found that the compound significantly inhibited cell proliferation and induced apoptosis in A549 cells. The mechanism involved G0/G1 phase cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial properties of pyridazinones have also been explored. While specific data for 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is limited, related compounds have shown promising activity against various bacterial strains, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one, a comparison with similar compounds is essential.
| Compound | Anticancer IC50 (μM) | Notes |
|---|---|---|
| 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | 1.23 | Effective against MCF-7 |
| 2-(4-methylbenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one | Not specified | Potential for modification to enhance activity |
| 2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | Not specified | Variation in halogen may affect potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
